Product packaging for Fmoc-β-Homo-Phe-OH(Cat. No.:)

Fmoc-β-Homo-Phe-OH

Cat. No.: B1579500
M. Wt: 387.435
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-β-Homo-Phe-OH is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.435

Origin of Product

United States

Optimization of Reaction Conditions:manipulating the Reaction Environment is a Key Strategy for Improving Coupling Outcomes.

Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice (double coupling) can help drive the reaction to completion, ensuring that a higher percentage of the resin-bound peptide chains are acylated. biotage.com

Elevated Temperatures and Microwave Synthesis: Increasing the reaction temperature enhances the kinetics of the coupling reaction. vapourtec.com The use of microwave-assisted peptide synthesis (MAPS) has been particularly transformative, as it can dramatically reduce reaction times from hours to minutes while improving yields and minimizing side reactions. creative-peptides.com

Solvent Systems and Additives:the Choice of Solvent Can Significantly Impact Peptide Synthesis by Influencing Resin Swelling and Disrupting Peptide Aggregation. While Dmf is a Standard Solvent, Mixtures Containing Chaotropic Solvents Like Dmso or Nmp Can Be Used to Break Up Secondary Structures.creative Peptides.comadditives Such As Hobt Hydroxybenzotriazole or Oxyma Pure Are Often Included to Suppress Racemization and Improve the Reaction Rate.peptide.com

The following table summarizes the common challenges and the corresponding optimization strategies for the incorporation of Fmoc-β-Homo-Phe-OH.

ChallengeOptimization StrategyDetails
Steric Hindrance Use of potent coupling reagentsEmploying reagents like HATU, HCTU, or PyBOP to create highly reactive intermediates that can overcome the steric bulk. creative-peptides.compeptide.comd-nb.info
Increased reagent concentrationHigher concentrations of the amino acid and coupling reagents can increase the probability of successful molecular interactions. biotage.com
On-Resin Aggregation Use of specialized solvent systemsUtilizing solvent mixtures (e.g., DMF/DMSO) to disrupt secondary structure formation and improve solvation of the peptide chain. creative-peptides.com
Elevated reaction temperatureHeating the reaction, often through microwave irradiation, increases reaction kinetics and helps prevent the formation of β-sheet structures. vapourtec.com
Incomplete Reactions Double couplingRepeating the coupling step to ensure maximum acylation of the available N-terminal amines on the resin. biotage.com
Continuous-flow synthesisThis technique allows for the use of a lower excess of amino acids while achieving high conversion rates by maintaining optimal reaction conditions and removing by-products. nih.gov

By implementing these optimized protocols, researchers can successfully incorporate this compound and other challenging β-amino acids into peptide sequences, enabling the synthesis of complex peptidomimetics with unique structural and functional properties.

Conformational and Structural Impact Within Peptides and Peptidomimetics

Influence on Peptide Backbone Flexibility and Secondary Structures

The introduction of a β-homo-amino acid, such as Fmoc-β-Homo-Phe-OH, into a peptide chain inherently increases the conformational flexibility of the backbone due to the additional methylene (B1212753) group compared to its α-amino acid counterpart. However, this increased flexibility is counterbalanced by the steric bulk of the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the phenyl side chain, which can direct the peptide to adopt specific, well-defined secondary structures.

Induction and Stabilization of β-Turn Structures

β-Turns are crucial secondary structure motifs that play a significant role in protein folding, stability, and molecular recognition processes. acs.org They are characterized by a reversal in the direction of the peptide chain, often facilitated by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+3)-th residue. royalsocietypublishing.org Research has demonstrated that the incorporation of β-amino acids can effectively induce and stabilize β-turn conformations. acs.org

The specific stereochemistry of the β-amino acid is critical in determining the type of β-turn that is favored. For instance, studies on peptides containing β-amino acids have shown the formation of various turn types, which are expanded versions of the conventional β-turns found in α-peptides. royalsocietypublishing.org The presence of this compound, with its defined stereochemistry, can guide the peptide backbone into a specific turn conformation, thereby locking the peptide into a bioactive structure. This is particularly relevant in the design of peptidomimetics that aim to mimic the turn regions of biologically active proteins.

FeatureDescription
Key Interaction Intramolecular hydrogen bond between the carbonyl of residue i and the NH of residue i+3. royalsocietypublishing.org
Inducer Incorporation of β-amino acids like this compound. acs.org
Significance Crucial for protein folding, stability, and molecular recognition. acs.org

Formation of Helical and Sheet Conformations

Similarly, β-amino acids can be incorporated into β-sheet structures. The extended conformation of the β-amino acid backbone can be compatible with the formation of both parallel and anti-parallel β-sheets. In some cases, the presence of a β-residue can disrupt the typical hydrogen bonding network of a β-sheet, leading to altered sheet morphology and stability. nih.gov However, strategic placement of this compound can also promote the formation of specific sheet-like assemblies, driven by intermolecular interactions between the aromatic side chains and the Fmoc groups. nih.govresearchgate.net

Secondary StructureImpact of this compound
Helices Can induce novel helical folds (e.g., 14-helix) or modulate the stability of α-helices. researchgate.net
Sheets Can participate in or disrupt β-sheet formation, influencing sheet morphology and stability. nih.govnih.govresearchgate.net

Role in Conformational Restriction and Molecular Recognition

A key advantage of incorporating residues like this compound is the ability to impose conformational constraints on the peptide backbone. This restriction of conformational freedom is crucial for enhancing binding affinity and specificity in molecular recognition events. ub.edu By pre-organizing the peptide into a specific conformation that is complementary to its biological target, the entropic penalty of binding is reduced, leading to a more favorable interaction.

The bulky Fmoc group and the phenyl side chain of this compound play a significant role in limiting the accessible conformational space of the peptide. This steric hindrance, combined with the inherent conformational preferences of the β-amino acid backbone, results in a more rigid and well-defined structure. This principle is widely exploited in the design of peptidomimetics that target protein-protein interactions, where a specific folded conformation is often required for activity.

Applications in Advanced Peptide Chemistry and Biomolecular Engineering

Peptidomimetic Design and Development

The incorporation of Fmoc-β-Homo-Phe-OH into peptide sequences is a key strategy in peptidomimetic design, which aims to develop novel molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties. peptide.comacs.org The presence of the β-homophenylalanine residue can lead to peptides with improved stability, altered biological activity, and unique conformational preferences. peptide.compeptide.com

Enhancement of Proteolytic Stability in Peptide Analogs

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The introduction of β-amino acids, such as β-homophenylalanine, into a peptide sequence can significantly enhance its resistance to proteolytic cleavage. nih.gov This increased stability is attributed to the altered backbone structure, which is not readily recognized by the active sites of proteases. nih.gov Consequently, peptides containing β-homophenylalanine often exhibit a longer biological half-life, a desirable characteristic for therapeutic agents. peptide.compeptide.com

Modulation of Biological Activity and Selectivity

The incorporation of this compound can modulate the biological activity and receptor selectivity of peptides. peptide.compeptide.com The altered backbone conformation and the presence of the phenyl group on the β-carbon can influence how the peptide interacts with its biological target. chemimpex.comnih.gov This can lead to either increased potency or a more selective binding profile. peptide.compeptide.com For instance, strategic replacement of α-amino acids with β-homologues in bioactive peptides has been shown to convert a broad-spectrum agonist into one with high selectivity for a specific receptor subtype. nih.gov The unique hydrophobic interactions facilitated by the phenyl group can also play a crucial role in the bioactivity of the designed peptides. chemimpex.com

Strategies for Peptide Macrocyclization

This compound can be utilized in strategies for peptide macrocyclization. The conformational constraints imposed by the β-amino acid can pre-organize the linear peptide chain into a conformation that is favorable for cyclization. This can be particularly advantageous in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts.

Bioconjugation and Bioprobe Development

The unique properties of peptides containing β-homophenylalanine also lend themselves to applications in bioconjugation and the development of bioprobes.

Incorporation into Biomolecules for Functionalization

This compound can be incorporated into larger biomolecules to functionalize them with specific properties. For example, peptides containing this modified amino acid can be conjugated to proteins, antibodies, or other molecules to enhance their stability or to introduce a specific binding motif. The Fmoc protecting group is readily removable under basic conditions, allowing for further chemical modifications at the N-terminus.

Material Science Applications of this compound Containing Peptides

Peptides containing this compound have shown significant promise in the field of material science, particularly in the formation of self-assembling nanomaterials such as hydrogels. The Fmoc group, with its aromatic nature, and the phenyl side chain of the β-homophenylalanine residue can participate in π-π stacking and hydrophobic interactions, which are key driving forces for self-assembly. nih.gov These self-assembled materials have potential applications in tissue engineering, drug delivery, and as biosensors. chemimpex.comnih.gov The resulting hydrogels can be biocompatible and their mechanical properties can often be tuned by altering the peptide sequence or the conditions for self-assembly. nih.gov

Self-Assembly Mechanisms of Fmoc-Peptides

The self-assembly of fluorenylmethyloxycarbonyl (Fmoc)-peptides into ordered supramolecular structures is a complex process driven by a delicate balance of non-covalent interactions. frontiersin.org The Fmoc group, with its large, planar, and hydrophobic nature, plays a pivotal role in initiating and stabilizing these assemblies through π-π stacking interactions. manchester.ac.ukrsc.org This aromatic interaction brings the peptide backbones into close proximity, facilitating the formation of intermolecular hydrogen bonds, which are crucial for the elongation of the self-assembled structures. rsc.org

The primary driving forces for the self-assembly of Fmoc-peptides can be summarized as:

π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety stack on top of each other, creating a stable core that nucleates the assembly process. manchester.ac.ukresearchgate.net This interaction is a dominant force, particularly in the initial stages of aggregation. manchester.ac.uk

Hydrogen Bonding: Once the peptide backbones are aligned, hydrogen bonds form between the amide groups, leading to the formation of secondary structures, most notably β-sheets. rsc.orgresearchgate.net These hydrogen bond networks run parallel to the long axis of the fibrillar structures, providing them with significant stability. rsc.org

Hydrophobic Interactions: The hydrophobic side chains of the amino acids, as well as the fluorenyl group itself, tend to be sequestered from the aqueous environment, further driving the aggregation process. rsc.org

Electrostatic Interactions: The charge state of the C-terminus and any charged amino acid side chains can significantly influence the self-assembly process. rsc.orgmdpi.com For instance, at neutral or high pH, the deprotonated carboxylate groups can lead to electrostatic repulsion, which can either inhibit or modulate the assembly, sometimes leading to different morphologies like helical structures instead of flat sheets. nih.gov Conversely, at low pH, the protonated carboxylic acid groups reduce repulsion and can promote gelation. frontiersin.org

A widely accepted model for the self-assembly of many Fmoc-dipeptides, such as Fmoc-diphenylalanine (Fmoc-FF), involves the formation of antiparallel β-sheets where the peptide strands run in opposite directions. researchgate.netnih.gov These β-sheets then interlock through the π-stacking of the Fmoc groups from adjacent sheets, creating a "π-stacked pair" arrangement. researchgate.net This hierarchical assembly leads to the formation of nanocylindrical fibrils, which can further associate into larger ribbons and eventually an entangled network that forms a hydrogel. researchgate.netfrontiersin.org

Interestingly, while β-sheet formation is a common feature, some studies suggest that it might not be an absolute requirement for the self-assembly of all Fmoc-peptides. Research on ester-containing analogues of Fmoc-dipeptides, where amide hydrogen bonding is disrupted, has shown that self-assembly and gelation can still occur, driven primarily by hydrophobic and aromatic interactions. acs.org This indicates a degree of versatility in the self-assembly mechanisms of Fmoc-peptides.

Driving ForceDescriptionKey Amino Acid/Moiety Involved
π-π Stacking Stacking of aromatic rings, initiating assembly.Fluorenyl group of Fmoc
Hydrogen Bonding Formation of β-sheets, providing structural stability.Peptide backbone amides
Hydrophobic Interactions Sequestration of non-polar groups from water.Phenyl group, Fluorenyl group
Electrostatic Interactions Repulsion or attraction between charged groups, pH-dependent.C-terminal carboxyl group

Impact on Supramolecular Architectures and Hydrogelation

The unique self-assembly properties of this compound have a profound impact on the resulting supramolecular architectures and its ability to form hydrogels. Hydrogels are three-dimensional networks of cross-linked polymer chains that can entrap large amounts of water, and those formed from self-assembling peptides are of particular interest for biomedical applications due to their biocompatibility and biomimetic nature. nih.govacs.orgmdpi.com

The incorporation of a β-homo-amino acid into an Fmoc-peptide framework can significantly influence the hydrogel's properties. The altered backbone of β-peptides can lead to the formation of more stable and proteolytically resistant structures. researchgate.net This enhanced stability is a desirable attribute for hydrogels intended for applications such as tissue engineering and controlled drug delivery, where a longer-lasting scaffold is often required. nih.govresearchgate.net

The self-assembly of Fmoc-peptides, including those with β-homo-amino acids, typically results in the formation of long, entangled nanofibers. manchester.ac.ukresearchgate.net These fibers create the porous network structure of the hydrogel. The specific morphology of these nanofibers—their diameter, persistence length, and degree of branching—is dictated by the molecular structure of the peptide. For this compound, the interplay between the bulky, aromatic Fmoc and phenyl groups and the conformational constraints of the β-homo-amino acid backbone determines the packing of the molecules and, consequently, the architecture of the resulting fibers.

Hydrogelation is often triggered by a change in environmental conditions, such as pH or solvent composition. manchester.ac.uk For Fmoc-peptides with a C-terminal carboxylic acid, like this compound, a common method to induce gelation is a pH switch. frontiersin.org By dissolving the peptide at a basic pH where the carboxylate groups are deprotonated and repel each other, a solution is formed. nih.gov Subsequent lowering of the pH protonates the carboxylates, reducing electrostatic repulsion and allowing the attractive forces of π-π stacking and hydrogen bonding to dominate, leading to fiber formation and gelation. manchester.ac.uk The mechanical properties of the resulting hydrogel, such as its stiffness and elasticity, are directly related to the density and connectivity of the fibrillar network.

Research on similar Fmoc-amino acids and dipeptides has provided insights into the factors influencing hydrogel properties. For instance, the introduction of different functional groups or changes in the peptide sequence can tune the gelation conditions and the mechanical strength of the hydrogel. rsc.org While specific data on this compound is still emerging, it is part of a broader class of Fmoc-peptide hydrogelators that have shown promise in various advanced applications. researchgate.netgoogle.com The unique structural features of this compound, particularly the β-homo-phenylalanine residue, offer a pathway to novel supramolecular materials with potentially enhanced stability and tailored properties for advanced peptide chemistry and biomolecular engineering.

FeatureImpact on Supramolecular Architecture & Hydrogelation
Fmoc Group Promotes self-assembly into nanofibers via π-π stacking, forming the hydrogel network. rsc.org
β-Homo-Phe-OH Residue Influences the secondary structure and stability of the assembled fibers, potentially leading to more robust hydrogels. researchgate.net
C-terminal Carboxylic Acid Allows for pH-triggered hydrogelation, enabling control over the assembly process. frontiersin.org
Resulting Nanofibers Form an entangled 3D network that entraps water, creating the hydrogel. The fiber morphology dictates the gel's mechanical properties. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed view of the electronic properties and non-covalent interactions that govern the behavior of Fmoc-β-Homo-Phe-OH.

The self-assembly of Fmoc-protected amino acids and peptides is driven by a combination of non-covalent interactions. frontiersin.orgbilkent.edu.tr Quantum mechanical calculations have been instrumental in dissecting and quantifying the contributions of these forces. The self-assembly process is primarily directed by π-π stacking interactions between the large, aromatic fluorenyl groups of the Fmoc moiety and a network of hydrogen bonds between the amino acid components. rsc.orgmdpi.com

Computational studies on Fmoc-peptide systems have confirmed the decisive role played by π-π stacking between the Fmoc rings in stabilizing fibrillar structures. rsc.orgupc.edu While hydrogen bonding is essential, the Fmoc-Fmoc interactions are often the dominant driving force for the initial assembly. rsc.org MD simulations on related dehydrotripeptides containing homophenylalanine (Hph) have further revealed that the aromatic rings of the Hph residue tend to establish intermolecular networks of T-shaped π-π stacking interactions. mdpi.com Quantum chemical studies on halogenated Fmoc-phenylalanine derivatives have also been used to analyze how substitutions on the phenyl ring alter the nature and strength of these crucial π-π interactions. researchgate.net

Table 2: Key Intermolecular Interactions in this compound Assembly

Interaction Type Participating Groups Significance Computational Evidence
π-π StackingAromatic rings of the Fmoc groups; Phenyl ring of homophenylalanine.A primary driving force for self-assembly and fibril stabilization. rsc.orgupc.eduQuantum mechanics calculations confirm it as a major contributor to stability. rsc.org MD simulations show T-shaped stacking for Hph residues. mdpi.com
Hydrogen BondingAmide groups (N-H) and carbonyl groups (C=O) of the peptide backbone; Carboxylic acid group.Forms extended networks that provide structural order and stability to the assembled state. frontiersin.orgmdpi.comMD simulations and DFT calculations show extensive H-bond networks stabilizing β-sheet-like structures. mdpi.comrsc.org
Hydrophobic InteractionsFluorenyl group; Phenyl and alkyl parts of the homophenylalanine side chain.Contribute to the aggregation and collapse of nonpolar groups to minimize contact with aqueous environments. frontiersin.orgresearchgate.netImplicit in MD simulations in aqueous environments; contributes to the overall free energy of assembly. acs.org
Van der Waals InteractionsAll atoms.Provide overall stabilization to the closely packed, self-assembled structure. frontiersin.orgmdpi.comCalculated in both MD and quantum chemical studies as part of the total interaction energy. vulcanchem.combilkent.edu.tr

This table summarizes the critical non-covalent forces involved in the self-assembly of this compound, as elucidated by computational investigations.

Quantum-chemical methods are capable of describing the electronic structure of molecules like this compound with high precision, providing information on atomic charges, molecular orbitals, and related properties. mdpi.com For example, DFT calculations have been performed on cyclic tetrapeptides containing a β3-homo-Phe residue to optimize their geometry and analyze their electronic properties in both vacuum and aqueous solution. mdpi.comnih.gov Such analyses can predict how the electronic character of the molecule influences its interactions and reactivity. The introduction of substituents, such as chlorine atoms on the phenyl ring of homophenylalanine, creates a polarized aromatic system that can influence π-π stacking and van der Waals interactions, an effect that can be modeled computationally. vulcanchem.com These theoretical calculations are essential for complementing experimental data and guiding the design of new molecules with tailored electronic features. mdpi.com

Predictive Modeling for Peptide Design and Self-Assembly

Computational models are increasingly being used to predict the behavior of peptides, accelerating the design and discovery of new functional materials. These predictive tools can screen vast numbers of potential sequences to identify candidates with a high propensity for self-assembly or specific biological activity.

Coarse-grained molecular dynamics, for example, has been successfully employed to rapidly screen hundreds of dipeptide combinations to predict their likelihood of aggregation in water, which serves as a key indicator of their ability to self-assemble into ordered nanostructures. acs.org Furthermore, more sophisticated predictive models, such as those based on machine learning and Gaussian process regression, are being developed. These models can incorporate non-canonical amino acids, including β-homophenylalanine, to discover novel peptide sequences with highly selective functions, such as antifungal activity. rsc.org Such predictive approaches represent the forefront of peptide engineering, enabling the rational design of materials based on building blocks like this compound for a wide range of applications in biomedicine and nanotechnology. acs.org

Future Directions and Emerging Research Avenues

Development of Novel Fmoc-β-Homo-Phe-OH Derivatives with Tailored Properties

The inherent structure of this compound provides a versatile scaffold for the development of new derivatives with customized functionalities. chemimpex.com Future research is poised to explore modifications of the phenyl group and the peptide backbone to enhance biological activity, stability, and self-assembly properties.

One promising direction involves the introduction of various substituents onto the phenyl ring. This could include hydrophobic or aromatic groups to modulate interactions with biological targets, such as the hydrophobic regions of enzymes. nih.gov For instance, the incorporation of electron-donating or electron-withdrawing groups could fine-tune the electronic properties of the molecule, potentially influencing its binding affinity and reactivity. The synthesis of phenylalanine derivatives bearing a hydroxamic acid moiety has already shown promise in developing potent quorum sensing inhibitors, suggesting a viable strategy for creating novel antibacterial agents. nih.gov

Furthermore, modifications to the β-amino acid backbone could lead to derivatives with altered conformational preferences. The synthesis of peptides containing β³-homo-amino acid residues has been shown to influence receptor affinity, with some derivatives exhibiting potent and selective ligand activity for opioid receptors. researchgate.net This highlights the potential for creating peptidomimetics with enhanced metabolic stability and specific biological profiles.

Derivative Type Potential Modification Desired Property Potential Application
Ring-SubstitutedAddition of hydrophobic/aromatic groups to the phenyl ringEnhanced binding affinityEnzyme inhibitors nih.gov
Backbone-ModifiedIncorporation of β³-homo-amino acid residuesAltered conformational preferences, increased metabolic stabilitySelective receptor ligands researchgate.net
FunctionalizedIntroduction of hydroxamic acid moietiesAntibacterial activityQuorum sensing inhibitors nih.gov

Advanced Methodologies for Enhanced Synthesis and Efficient Incorporation

The efficient synthesis and incorporation of this compound and its derivatives into peptide chains are crucial for advancing research and development. While standard solid-phase peptide synthesis (SPPS) using the Fmoc strategy is a well-established method, future research will likely focus on developing more advanced and efficient synthetic protocols. nih.govnih.gov

One area of development is the refinement of coupling methods to improve yields and minimize racemization, especially when incorporating sterically hindered or unusual amino acids. The use of advanced coupling reagents and optimized reaction conditions will be key. nih.gov For example, a modular peptide ligation methodology using Rh(III)-catalysis has been reported for the diastereoselective construction of unnatural amino acids within a peptide backbone, offering a novel approach to creating complex peptide architectures. nih.gov

Another avenue of exploration is the development of enzymatic or chemo-enzymatic methods for peptide synthesis. These approaches offer high selectivity and operate under mild conditions, potentially reducing the need for extensive protecting group strategies and minimizing side reactions.

The Arndt-Eistert homologation is a known method for converting α-amino acids into their β-amino acid counterparts, providing a synthetic route to β-peptides. researchgate.net Further refinement of this and similar homologation techniques could lead to more efficient and scalable syntheses of this compound and other β-amino acids.

Methodology Description Potential Advantage
Advanced SPPSUtilization of novel coupling reagents and optimized conditions. nih.govHigher yields, reduced racemization.
Catalytic LigationRh(III)-catalyzed diastereoselective carboamidation. nih.govModular and selective installation of unnatural residues.
Chemo-enzymatic SynthesisCombination of chemical and enzymatic steps.High selectivity, mild reaction conditions.
Improved HomologationRefinement of methods like the Arndt-Eistert synthesis. researchgate.netMore efficient and scalable production of β-amino acids.

Exploration of New Functional Materials Derived from this compound Containing Peptides

The self-assembly of Fmoc-protected amino acids and short peptides into hydrogels and other nanostructures is a rapidly growing area of materials science. rsc.orgresearchgate.net The unique properties of these materials, such as biocompatibility and responsiveness to stimuli like pH, make them highly attractive for a range of applications. rsc.org

Future research will focus on harnessing the self-assembly properties of peptides containing this compound to create novel functional materials. The incorporation of this β-amino acid can influence the secondary structure and packing of the resulting nanofibers, leading to materials with tailored mechanical and release properties. For instance, peptides containing β-amino acids have been shown to form stable helical structures. researchgate.net

The development of hydrogels for controlled drug delivery, tissue engineering, and as matrices for cell culture are key application areas. nih.govresearchgate.net The ability to tune the properties of these hydrogels by altering the peptide sequence, including the incorporation of this compound, will be a major focus. The π-π stacking of the Fmoc groups provides a driving force for self-assembly, and the β-amino acid structure can introduce specific folds and stability. rsc.orgresearchgate.net

Furthermore, the combination of this compound-containing peptides with other materials, such as polymers or nanoparticles, could lead to the creation of hybrid materials with enhanced functionalities. For example, the incorporation of these peptides into polymer matrices could improve their biocompatibility and introduce specific biological recognition motifs.

Synergistic Approaches with Other Unnatural Amino Acids for Complex Architectures

The true potential of this compound may be realized when used in combination with other unnatural amino acids to create complex peptide architectures with novel functions. The incorporation of a diverse range of non-proteinogenic amino acids allows for the precise control over the structure, stability, and function of the resulting peptides. nih.govnih.gov

Future research will likely involve the design and synthesis of peptides that incorporate this compound alongside other unnatural building blocks, such as D-amino acids, N-methylated amino acids, or amino acids with fluorescent or photo-responsive side chains. nih.gov This approach can lead to peptidomimetics with enhanced resistance to proteolysis, improved pharmacokinetic properties, and novel modes of action.

For example, combining β-amino acids with D-amino acids could create peptides with unique folding patterns and exceptional stability. The synergistic use of different unnatural amino acids can lead to the construction of complex, three-dimensional scaffolds that can mimic the binding sites of proteins or act as catalysts for specific chemical transformations. The synthesis of a 21-mer polypeptide with a central unnatural phenylalanine residue demonstrates the feasibility of ligating peptide fragments to create larger, complex structures. nih.gov

Unnatural Amino Acid Combination Potential Outcome Research Focus
This compound + D-amino acidsEnhanced proteolytic stability, unique folding patterns. nih.govDesign of stable peptidomimetics.
This compound + N-methylated amino acidsIncreased membrane permeability, altered conformation. nih.govDevelopment of cell-penetrating peptides.
This compound + Functional amino acidsIntroduction of specific functionalities (e.g., fluorescence).Creation of peptide-based sensors and probes.

Q & A

Q. What are the recommended protocols for synthesizing Fmoc-β-Homo-Phe-OH in solid-phase peptide synthesis?

this compound is typically synthesized via diastereoselective amidomethylation of Ti-enolates, as described for analogous β²-homoamino acids . Key steps include using chiral auxiliaries (e.g., oxazolidinones) and protective-group exchanges (e.g., Cbz to Fmoc). For solid-phase synthesis, coupling efficiency can be optimized by activating the carboxyl group with HBTU/HOBt and using DMF as the solvent .

Q. How should stock solutions of this compound be prepared and stored to ensure stability?

Dissolve the compound in DMSO or 1% acetic acid at 10 mM. Aliquot and store at -80°C for 6 months or -20°C for 1 month to avoid degradation from freeze-thaw cycles. Heating to 37°C and sonication improve solubility for viscous solutions .

Q. What analytical methods are used to confirm the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and mass spectrometry (MS) are standard. For example, HPLC retention time and MS data (e.g., [M+H]+ ion at m/z 431.48) validate identity and purity .

Q. How can researchers troubleshoot low coupling efficiency during solid-phase synthesis?

Low coupling efficiency may arise from steric hindrance or poor solubility. Pre-activate the amino acid with 2–4 equivalents of HBTU/HOBt and extend coupling times (30–60 minutes). Monitor deprotection steps (20% piperidine in DMF) to ensure complete Fmoc removal .

Advanced Research Questions

Q. What strategies minimize byproduct formation (e.g., Fmoc-β-Ala-OH) during Fmoc protection reactions?

Byproducts like Fmoc-β-Ala-OH form via Lossen rearrangement of the succinimidyl moiety. Use branched amino acids (e.g., Ile, Tyr) to reduce rearrangement and optimize reaction conditions (e.g., lower temperature, shorter reaction times) .

Q. How can discrepancies in solubility data for this compound across studies be resolved?

Test solubility in multiple solvents (e.g., DMSO, acetic acid, DMF) under controlled conditions (pH, temperature). For example, reports solubility in DMSO, while notes water solubility for Fmoc-β-Ala-OH, suggesting structural analogs may require tailored solvent systems .

Q. What role does this compound play in designing β-peptides with stable secondary structures?

β-Homo-Phe enhances helical or sheet-like conformations in β-peptides due to its extended backbone. Computational modeling (MD simulations) and circular dichroism (CD) can predict and validate structural outcomes .

Q. How can this compound be applied in supramolecular hydrogel formation?

Co-assembly with modified residues (e.g., Fmoc-(3-OH)-γPhe) creates hydrogels with tunable mechanical properties. Adjust molar ratios and monitor self-assembly via TEM and rheology to optimize stiffness .

Q. What are the implications of incorporating this compound in amyloid aggregation studies?

The aromatic side chain may promote π-stacking interactions, accelerating fibril formation. Compare aggregation kinetics (Thioflavin T assays) and morphology (AFM) with wild-type peptides to assess impact .

Q. How can large-scale synthesis of this compound maintain >98% purity?

Scale amidomethylation reactions under inert atmospheres and use flash chromatography for purification. Validate batches via HPLC and NMR (e.g., J coupling constants for stereochemical confirmation) .

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